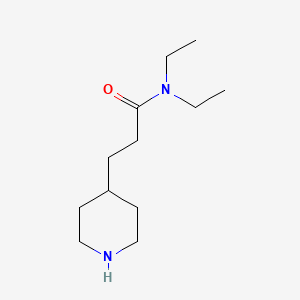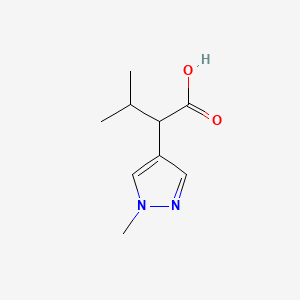
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, also known as AMPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the α2A-adrenergic receptor and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves its interaction with the α2A-adrenergic receptor. When 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate binds to this receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the inhibition of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of pain perception.
Biochemical and Physiological Effects:
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of biochemical and physiological effects. These effects include the inhibition of norepinephrine release, the modulation of pain perception, and the regulation of blood pressure and heart rate. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has also been found to have potential applications in the treatment of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in lab experiments is its selectivity for the α2A-adrenergic receptor. This means that it can be used to study the specific effects of this receptor without affecting other receptors in the body. However, one limitation of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate. One area of research is in the development of new drugs that target the α2A-adrenergic receptor. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate could be used as a starting point for the development of new drugs with improved selectivity and safety profiles. Another area of research is in the study of the physiological effects of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in different animal models. This could help to determine the potential therapeutic applications of this compound in humans. Finally, further research is needed to determine the potential side effects and toxicity of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, as well as the safe dosage for use in humans.
Synthesemethoden
The synthesis of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves several steps. The first step is the synthesis of N-(2-allylphenoxy)-3-chloropropan-1-amine, which is achieved by reacting 2-allylphenol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with methylamine to form N-(2-allylphenoxy)-3-methylamino-propan-1-amine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of 1-(2-allylphenoxy)-3-(methylamino)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of the α2A-adrenergic receptor. This receptor is involved in a range of physiological processes, including the regulation of blood pressure, heart rate, and neurotransmitter release. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to be a selective agonist for this receptor, meaning that it can activate it without affecting other receptors in the body.
Eigenschaften
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2;3-1(4)2(5)6/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRRGXHQLPAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2967070.png)




![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)
![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)


![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)